Product packaging for Isopropyl trimethylsilyl methylphosphonate(Cat. No.:CAS No. 199116-08-0)

Isopropyl trimethylsilyl methylphosphonate

Cat. No.: B11715754
CAS No.: 199116-08-0
M. Wt: 210.28 g/mol
InChI Key: SVOLQKHGSREJLY-UHFFFAOYSA-N
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Description

Isopropyl trimethylsilyl methylphosphonate (CAS Registry Number: 199116-08-0) is a high-value organophosphorus compound with the molecular formula C7H19O3PSi and a molecular weight of 210.28 g/mol . It is structurally characterized as a methylphosphonic acid derivative that is doubly protected, featuring both an isopropyl ester and a trimethylsilyl (TMS) group . This specific architecture makes it a versatile reagent and a crucial protected intermediate in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a synthetic building block for the preparation of modified phosphonates and nucleotides. The trimethylsilyl group acts as a versatile protecting strategy for the phosphonic acid functionality, enhancing the compound's solubility in organic solvents and its volatility, which is particularly beneficial for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Furthermore, the presence of the isopropyl group offers a distinct steric and electronic profile compared to methyl or ethyl esters, influencing the reactivity and the course of subsequent synthetic transformations. Researchers utilize this compound in the development of novel metal-chelating ligands, the synthesis of phosphorus-containing analogs of biological molecules, and in materials science for surface functionalization. It is strictly for research applications in a controlled laboratory environment. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H19O3PSi B11715754 Isopropyl trimethylsilyl methylphosphonate CAS No. 199116-08-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

199116-08-0

Molecular Formula

C7H19O3PSi

Molecular Weight

210.28 g/mol

IUPAC Name

trimethyl-[methyl(propan-2-yloxy)phosphoryl]oxysilane

InChI

InChI=1S/C7H19O3PSi/c1-7(2)9-11(3,8)10-12(4,5)6/h7H,1-6H3

InChI Key

SVOLQKHGSREJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(C)O[Si](C)(C)C

Origin of Product

United States

Mechanistic Studies and Reactivity Profiles of Isopropyl Trimethylsilyl Methylphosphonate and Analogues

Hydrolysis and Cleavage Pathways of Silyl (B83357) and Alkyl Phosphonate (B1237965) Esters

The stability and cleavage of phosphorus-oxygen bonds are central to the chemistry of phosphonate esters, dictating their utility as synthetic intermediates and pro-drugs. The two primary linkages in molecules like isopropyl trimethylsilyl (B98337) methylphosphonate (B1257008)—the phosphorus-oxygen-silicon (P-O-Si) bond and the phosphorus-oxygen-carbon (P-O-C) bond—exhibit distinct reactivity profiles under various chemical environments.

The P-O-Si linkage, characteristic of silyl phosphonates, is known for its high susceptibility to hydrolysis. This lability is a key feature exploited in synthetic chemistry, where the trimethylsilyl group serves as an effective protecting group for phosphonic acids. The cleavage of the P-O-Si bond is readily achieved under mild, often neutral, aqueous conditions. google.comsemanticscholar.orgtandfonline.com This ease of hydrolysis is attributed to the high affinity of silicon for oxygen and the favorable thermodynamics of forming strong Si-O bonds in species like hexamethyldisiloxane following hydrolysis.

In contrast, the P-O-C bond of an alkyl phosphonate ester is significantly more robust. Cleavage of this bond typically requires more forceful conditions. Traditional methods involve heating with concentrated mineral acids, such as hydrochloric acid (HCl) or hydrobromic acid (HBr). google.comtandfonline.comresearchgate.net However, these harsh conditions can be detrimental to other acid-labile functional groups within a molecule. google.com

The mechanism of hydrolysis for the P-O-C bond can vary. Under most acidic and basic conditions, the cleavage occurs at the P-O bond via a nucleophilic attack on the electrophilic phosphorus atom (an AAc2-type mechanism). nih.gov However, in some instances, particularly with certain alkyl groups, cleavage of the C-O bond can occur (an AAl-type mechanism). nih.gov For instance, studies on the hydrolysis of dialkyl phosphonates have shown that the reaction rate and pathway can be influenced by the nature of the alkyl group; under acidic catalysis, isopropyl derivatives may hydrolyze faster than methyl esters. nih.gov The stability of di-isopropyl methylphosphonate in ground water, for example, is remarkably high, with an estimated half-life of 500 years at 10°C, underscoring the resilience of the P-O-C linkage in the absence of aggressive reagents.

Table 1: Comparative Stability and Cleavage Conditions for P-O-Si and P-O-C Bonds in Phosphonates

Bond Type General Stability Typical Cleavage Conditions Reagents Mechanism
P-O-Si Low Mild, neutral or slightly acidic/basic Water, Alcohols Hydrolysis/Solvolysis
P-O-C High Harsh acidic conditions or elevated temperatures Concentrated HCl, HBr P-O Cleavage (AAc2)
P-O-C Moderate Mild, anhydrous Trimethylsilyl halides (TMSBr, TMSCl) C-O Cleavage

The differential stability of P-O-Si and P-O-C bonds allows for the selective deprotection of phosphonate esters to yield phosphonic acids. The conversion of alkyl phosphonate esters to phosphonic acids is a crucial step in the synthesis of many biologically active compounds. google.comresearchgate.net While classical hydrolysis with strong acids is effective, its lack of selectivity has driven the development of milder methods. tandfonline.com

Trialkylsilyl halides, particularly bromotrimethylsilane (B50905) (TMSBr) and, to a lesser extent, chlorotrimethylsilane (B32843) (TMSCl), have emerged as highly effective reagents for this transformation. nih.gov The reaction proceeds via the cleavage of the P-O-C bond to form a bis(trimethylsilyl) phosphonate intermediate, which is, as discussed, readily hydrolyzed in a subsequent step with water or an alcohol. tandfonline.comresearchgate.net This two-step, one-pot procedure is often called the McKenna reaction. researchgate.net

The mechanism involves a nucleophilic attack by the halide ion on the carbon atom of the alkyl group, with the phosphonate oxygen acting as a leaving group, a process that effectively cleaves the C-O bond. nih.gov TMSBr is particularly effective and chemoselective due to its high reactivity. google.comsemanticscholar.org It can dealkylate phosphonate esters in the presence of other sensitive functionalities like carboxylate esters. semanticscholar.org

Chlorotrimethylsilane is less reactive than TMSBr but can be used effectively, often requiring higher temperatures (130–140 °C) and sealed reaction vessels to achieve complete dealkylation of diethyl and diisopropyl phosphonates. tandfonline.comresearchgate.net The addition of iodide salts can accelerate the reaction with TMSCl. tandfonline.com These silyl halide methods provide a mild and efficient pathway for the dealkylation of a wide variety of phosphonate esters, yielding phosphonic acids in high yields. google.com

Table 2: Selected Reagents and Conditions for Phosphonate Ester Dealkylation

Substrate Type Reagent Solvent Conditions Outcome
Dialkyl Phosphonates Concentrated HCl or HBr Water Reflux Phosphonic Acid tandfonline.comresearchgate.net
Diethyl/Diisopropyl Phosphonates Bromotrimethylsilane (TMSBr) None or CH₂Cl₂ Room Temperature Bis(trimethylsilyl) phosphonate intermediate google.comtandfonline.com
Diethyl/Diisopropyl Phosphonates Chlorotrimethylsilane (TMSCl) Chlorobenzene 130-140 °C, Sealed Vessel Bis(trimethylsilyl) phosphonate intermediate tandfonline.com
Dimethyl Phosphonates Chlorotrimethylsilane (TMSCl) Acetonitrile Reflux Bis(trimethylsilyl) phosphonate intermediate nih.gov

Rearrangement Processes in α-Hydroxyphosphonates and Related Systems

Rearrangement reactions provide powerful tools for structural isomerization in organophosphorus chemistry. One of the most significant is the phospha-Brook rearrangement, which allows for the conversion of α-hydroxyphosphonates into phosphate (B84403) esters.

The google.comresearchgate.net-phospha-Brook rearrangement is an intramolecular migration of a phosphoryl group from a carbon atom to an adjacent oxygen atom. mdpi.com This transformation is a phosphorus-analogue of the well-known Brook rearrangement in organosilicon chemistry. It serves as a valuable synthetic route to α-phosphoryloxy esters, which are compounds of interest in medicinal and materials science. mdpi.comresearchgate.net

Recent studies have explored this rearrangement using various catalysts, including organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and Lewis acids. researchgate.netnih.gov The reaction often occurs in tandem with a preceding Pudovik reaction, where a phosphite (B83602) adds to a carbonyl compound to generate the α-hydroxyphosphonate substrate in situ. nih.gov This cascade approach provides an efficient, atom-economical route to complex phosphate esters from simple precursors. mdpi.com

Fundamental Reactivity of the Phosphonate Center

The phosphorus atom in a phosphonate ester is a key reactive center. Its electronic properties—being pentavalent and bonded to highly electronegative oxygen atoms—render it susceptible to both nucleophilic and electrophilic attack, although nucleophilic substitution is far more common for this class of compounds.

The phosphorus atom in a phosphonate ester is electron-deficient, or electrophilic, making it a target for nucleophiles. tripod.com Nucleophilic substitution at the phosphoryl phosphorus is a fundamental reaction in organophosphorus chemistry. sapub.org These reactions can proceed through different mechanistic pathways. frontiersin.org

One possibility is a concerted, S_N2-like mechanism (termed A_N D_N), which involves a single pentacoordinate trigonal bipyramidal transition state. sapub.orgfrontiersin.org In this pathway, the nucleophile attacks the phosphorus center from the backside relative to the leaving group, leading to an inversion of configuration at phosphorus. researchgate.net

Alternatively, the reaction can proceed via a stepwise, associative mechanism (A_N + D_N) that involves the formation of a stable pentacoordinate intermediate. frontiersin.orgthieme-connect.de This intermediate can then undergo pseudorotation before the leaving group is expelled. The specific mechanism that operates depends on factors such as the nature of the nucleophile, the leaving group, and the substituents on the phosphorus atom. sapub.orgfrontiersin.org

While the phosphorus center in P(V) compounds like phosphonates is primarily electrophilic, electrophilic substitution is the characteristic reaction of trivalent P(III) compounds, which possess a lone pair of electrons. mdpi.com In reactions of P(III) species, an electrophile attacks this lone pair, often leading to an intermediate phosphonium (B103445) cation, which can then undergo further reaction. mdpi.com These reactions typically proceed with retention of configuration at the phosphorus center. researchgate.net

Radical and Photochemical Transformations of Organophosphonates

Organophosphonates, including silylated derivatives and their analogues, are susceptible to transformations initiated by radical species and electromagnetic radiation. These reactions are significant in both synthetic chemistry and environmental degradation pathways. The generation of phosphorus-centered radicals is a key step in many of these transformations, leading to the formation of new carbon-phosphorus bonds or the degradation of the parent molecule. nih.govoaepublish.com

Radical reactions often involve the formation of a phosphoryl radical, which can be generated through various means, including the oxidation of H-phosphonates or phosphine oxides. oaepublish.com For instance, a silver nitrate/potassium persulfate (AgNO₃/K₂S₂O₈) catalytic system can facilitate the oxidation of H-phosphonates to produce phosphoryl radicals. oaepublish.com These highly reactive intermediates can then participate in subsequent reactions, such as addition to unsaturated C-C bonds. oaepublish.com The addition of a phosphonyl radical to an alkene forms an alkyl radical intermediate, which can then be trapped or undergo further reactions to yield functionalized organophosphonates. oaepublish.com

Photochemical transformations provide a catalyst-free pathway for the reaction of organophosphonates. Bis(trimethylsilyl)phosphonite, for example, serves as an excellent reagent for the hydrophosphination of various olefins under UV irradiation. acs.org This process occurs with anti-Markovnikov selectivity and is effective for both activated and unactivated alkenes. acs.org The resulting trivalent phosphorus compounds can be further functionalized to produce H-phosphinates, phosphonates, and thiophosphonates. acs.org Another photochemical pathway involves the generation of peroxy radicals from 1,2-dicarbonyl compounds, which can oxidize thiophosphoryl compounds to their corresponding phosphoryl analogues. city.ac.uk The photooxidation of certain anthracenyl phosphorus compounds has been shown to proceed via a Type II process involving singlet oxygen, leading to the cleavage of the phosphorus group from the anthracene structure. city.ac.uk Furthermore, the photocatalytic degradation of organophosphates using semiconductor nanoparticles like zinc oxide (ZnO) under sunlight demonstrates a potential route for environmental remediation, breaking down persistent compounds into more benign products. mdpi.com

Table 1: Examples of Radical and Photochemical Transformations of Organophosphonates and Analogues

Transformation TypeReagents/ConditionsKey IntermediatesProductsReference
Radical-Initiated CyclizationAgNO₃/K₂S₂O₈, 2-arylbenzoimidazoles, phosphine oxidesPhosphoryl radical, Carbon radicalPhosphoryl-substituted benzimidazo[2,1-a]isoquinoline-6(5H)-ones oaepublish.com
Photochemical HydrophosphinationBis(trimethylsilyl)phosphonite, Alkenes, UV (254 nm) irradiationNot specifiedH-phosphinates, Phosphonates, Thiophosphonates acs.org
Oxidative Desulphurisation1,2-dicarbonyl compounds, light, thiophosphoryl compoundsPeroxy radicalsPhosphoryl analogues city.ac.uk
Photocatalytic DegradationZnO nanoparticles, SunlightNot specifiedEnvironmentally benign degradation products mdpi.com
PhotooxidationAnthracenyl phosphorus compounds, light, O₂Singlet oxygen, 9,10-endoperoxidePhosphorus ylid and other fragments city.ac.uk

Computational Chemistry in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) Applications to Phosphonate Reaction Energetics and Transition States

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the mechanisms of chemical reactions involving organophosphonates. imist.mamdpi.com It allows for the detailed examination of reaction pathways, the characterization of transition states, and the calculation of thermodynamic and kinetic parameters, providing insights that are often difficult to obtain experimentally. imist.machemrxiv.orgberkeley.edu

A key application of DFT is the location and characterization of transition state structures. berkeley.edu A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. berkeley.edu DFT calculations can precisely model the bond-breaking and bond-forming processes that occur in the transition state. imist.ma In a study of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311G(d,p) level were used to optimize the transition state structures for different attack pathways, explaining the experimentally observed regioselectivity. imist.maimist.ma Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a located transition state correctly connects the reactants and products on the potential energy surface. imist.ma

Table 2: Application of DFT in Organophosphonate Reaction Mechanism Studies

Reaction StudiedComputational MethodKey FindingsCalculated ParametersReference
Arbuzov Reaction (Trimethyl phosphite + Ethyl Halogenides)DFT (unspecified functional)Reaction proceeds via two successive Sₙ2 steps with trigonal-bipyramidal transition states.Geometries and energies of intermediates and transition states. chemrxiv.org
Reaction of Diethyl trichloro-methyl phosphonate with Diphenyl methyl phosphiniteDFT/B3LYP/6-311G(d,p)Determined the regioselectivity by comparing the energy profiles of different nucleophilic attack pathways (on carbon vs. chlorine).Energy profiles, bond lengths of transition states, HOMO-LUMO energy gaps. imist.maimist.ma
Degradation of Organophosphorus Pesticides with Hydroxyl RadicalsDFT/B3LYP/6-31G(d)Clarified degradation reaction mechanisms and identified reaction fragments.Calculated energies in gaseous and aqueous phases, bond lengths, and bond angles. researchgate.net

Molecular Dynamics Simulations and Kinetic Modeling in Organophosphorus Systems

Molecular dynamics (MD) simulations and kinetic modeling are computational techniques that provide insight into the dynamic behavior and reactivity of organophosphorus systems over time. MD simulations model the movement of atoms and molecules, offering a view of their structural and dynamic properties in various environments, while kinetic modeling focuses on predicting reaction rates and decomposition pathways. nih.govresearchgate.net

MD simulations have been extensively used to study organophosphorus compounds, including nerve agent simulants like dimethyl methylphosphonate (DMMP) and diisopropyl fluorophosphate (DIFP), in aqueous solutions. nih.govresearchgate.netacs.org These simulations reveal complex molecular-scale structures and dynamics arising from the competing hydrophobic and hydrophilic interactions within the molecules. nih.govresearchgate.net Such studies can model important physical properties like solvation, diffusion, and viscosity, and assess how well simulants mimic the behavior of actual agents in water. nih.govresearchgate.net Force fields, such as the generalized Amber force field (GAFF), are often employed in these simulations, and their accuracy can be benchmarked against higher-level ab initio molecular dynamics (AIMD) simulations. aip.org

Kinetic modeling is applied to understand the thermal decomposition and combustion of organophosphorus compounds. researchgate.net By investigating pyrolysis experiments of compounds like di-isopropyl methyl phosphonate (DIMP), researchers can propose rate constants for elementary reaction steps, such as unimolecular eliminations. researchgate.net These data are used to build comprehensive combustion mechanisms that include numerous phosphorus-containing species and reactions. researchgate.net Such models can then be used to simulate behavior in complex environments like flames, reproducing experimental observations such as species profiles and the promoting effect of these compounds on combustion. researchgate.net The decomposition channels studied include both radical reactions and molecular eliminations. researchgate.net

Table 3: Applications of MD Simulations and Kinetic Modeling to Organophosphorus Systems

MethodologySystem StudiedProperties InvestigatedKey InsightsReference
Molecular Dynamics (MD)Sarin (B92409), Soman, DMMP, DIFP in aqueous solutionSolvation, diffusion, molecular-scale structureMixing with water is exothermic; complex structural properties due to hydrophobic/hydrophilic groups. nih.govresearchgate.netacs.org
Force Field MD (FFMD) vs. Ab Initio MD (AIMD)Bulk liquids of various organophosphorus compoundsLiquid structure (Radial Distribution Functions), enthalpies of vaporizationGAFF force field reproduces AIMD-predicted structures moderately well for compounds with bulky alkyl groups. aip.org
Kinetic ModelingPyrolysis and combustion of DMMP, DIMP, TEPDecomposition mechanisms, reaction rate constantsDeveloped a combustion mechanism with 41 phosphorus compounds and 202 reactions; identified radical and molecular elimination channels. researchgate.net

Characterization and Analytical Methodologies for Organophosphorus Research

Advanced Spectroscopic Techniques for Structural Elucidation of Silyl (B83357) Phosphonates

Spectroscopic methods are indispensable for the unambiguous identification and structural confirmation of silyl phosphonates. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy provide complementary information regarding the molecular structure, connectivity, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-Resolution ¹H, ¹³C, ³¹P, and ²⁹Si NMR for Isopropyl Trimethylsilyl (B98337) Methylphosphonate (B1257008)

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For a compound like isopropyl trimethylsilyl methylphosphonate, a multi-nuclear approach (¹H, ¹³C, ³¹P, and ²⁹Si) is employed for complete structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected signals for this compound would include a doublet for the two equivalent methyl groups of the isopropyl moiety, a multiplet (septet) for the single proton of the isopropyl group, a doublet for the protons of the methyl group attached directly to the phosphorus atom (due to H-P coupling), and a singlet for the nine equivalent protons of the trimethylsilyl (TMS) group.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For this molecule, distinct signals would be expected for the methyl carbons of the isopropyl group, the methine carbon of the isopropyl group, the P-methyl carbon, and the methyl carbons of the TMS group.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. The chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. The silylation of a phosphonic acid to form a phosphonate (B1237965) ester results in a significant downfield shift in the ³¹P NMR spectrum, which is indicative of the formation of the P-O-Si bond. researchgate.net For methylphosphonate, the ³¹P chemical shift provides clear evidence of derivatization. researchgate.net

²⁹Si NMR: Silicon-29 NMR, while less common due to the low natural abundance and lower sensitivity of the ²⁹Si nucleus, can provide direct evidence of the silyl group's environment and confirm the formation of the P-O-Si linkage.

The following table summarizes the predicted NMR spectral data based on established principles for similar compounds.

Nucleus Group Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J)
¹HIsopropyl -CH₃~1.2-1.4DoubletJ(H,H) ≈ 6-7 Hz
¹HIsopropyl -CH~4.5-5.0Multiplet (Septet)J(H,H) ≈ 6-7 Hz, J(H,P) ≈ 8-10 Hz
¹HP-CH₃~1.5-1.8DoubletJ(H,P) ≈ 17-19 Hz
¹HSi-(CH₃)₃~0.2-0.4Singlet-
¹³CIsopropyl -CH₃~23-25Singlet-
¹³CIsopropyl -CH~70-75Singlet-
¹³CP-CH₃~15-20Singlet (with J(C,P))-
¹³CSi-(CH₃)₃~0-2Singlet-
³¹PP=O~20-30Multiplet-
²⁹SiO-Si(CH₃)₃~15-25Singlet-

Mass Spectrometry (MS): Techniques including GC-MS and LC-MS for Molecular Confirmation and Purity Assessment

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure from fragmentation patterns. The silylation of polar analytes like IMPA is a critical derivatization step that renders them volatile and suitable for GC-MS analysis. mdpi.comnih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is separated from a mixture by gas chromatography and then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺), although it may be of low intensity. The fragmentation pattern is highly predictable and provides structural confirmation. nih.govlibretexts.org Key fragmentation pathways for silylated compounds include the loss of methyl groups and the formation of characteristic silicon-containing ions. nih.govresearchgate.net

Predicted Fragmentation Pattern in EI-MS:

[M - 15]⁺: Loss of a methyl radical (•CH₃) from either the TMS group or the P-methyl group. This is often a prominent peak.

[M - 43]⁺: Loss of an isopropyl radical (•C₃H₇).

m/z 73: A very common and often base peak in the spectra of TMS derivatives, corresponding to the trimethylsilyl cation, [Si(CH₃)₃]⁺.

Rearrangement Ions: Ions formed through complex rearrangements, which are common in the mass spectrometry of organophosphorus and silicon compounds.

The following table details the predicted key mass spectral fragments.

m/z (mass-to-charge ratio) Proposed Fragment Ion Significance
182[C₆H₁₅O₃PSi]⁺Molecular Ion (M⁺)
167[M - CH₃]⁺Loss of a methyl group
139[M - C₃H₇]⁺Loss of the isopropyl group
121[M - CH₃ - H₂O - C₂H₄]⁺Complex rearrangement and loss
93[HP(O)OSi(CH₃)₂]⁺Rearrangement ion
73[Si(CH₃)₃]⁺Characteristic trimethylsilyl cation

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used for compounds that are not sufficiently volatile or are thermally unstable for GC, even after derivatization. wiley.commdpi.com For phosphonates, LC-MS can be used to analyze the parent phosphonic acid directly from aqueous samples, often employing techniques like Hydrophilic Interaction Chromatography (HILIC) or ion-pair chromatography. wiley.comwindows.net While the silylated derivative is designed for GC-MS, LC-MS could be employed to monitor the derivatization reaction itself or to analyze for any non-volatile byproducts. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures of Phosphonate and Silyl Moieties

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. The P=O stretching vibration is typically a very strong and prominent band. The formation of the silyl ester introduces a new, strong P-O-Si linkage, which has a characteristic stretching frequency. cdnsciencepub.comresearchgate.net Overlapping vibrations of Si-O and P-O bonds can occur in the 1000-1100 cm⁻¹ region. rsc.orgacs.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Raman is particularly useful for symmetric non-polar bonds and provides a characteristic fingerprint of the molecule. The P=O and Si-C bonds are expected to show strong signals in the Raman spectrum.

The table below lists the expected characteristic vibrational frequencies.

Functional Group Vibrational Mode Expected IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹) Intensity
C-H (Alkyl)Stretching2850-30002850-3000Medium-Strong
P=O (Phosphoryl)Stretching1250-12801250-1280Very Strong
P-O-C (Ester)Asymmetric Stretching1010-10501010-1050Strong
P-O-Si (Silyl Ester)Asymmetric Stretching950-1080950-1080Strong
Si-C (TMS)Symmetric Bending (Umbrella)1250-12601250-1260Strong (IR)
Si-C (TMS)Rocking840-870840-870Strong (IR)

Chromatographic Separation Methods for Complex Reaction Mixtures and Purity Analysis

Chromatography is essential for separating the target analyte from reaction precursors, byproducts, and sample matrix components, as well as for assessing its purity. The choice between gas and liquid chromatography depends primarily on the volatility and thermal stability of the compound.

Gas Chromatography (GC) for Volatile Organophosphorus Compounds and Derivatives

Gas chromatography is the premier separation technique for volatile and thermally stable compounds. cromlab-instruments.es The derivatization of polar organophosphorus acids to their silyl esters, such as this compound, is specifically performed to make them amenable to GC analysis. mdpi.comresearchgate.net

The separation is achieved on a capillary column, typically with a non-polar or semi-polar stationary phase like a 5% phenyl polysiloxane (e.g., TG-5SilMS or HP-5MS). cromlab-instruments.esmdpi.com The retention time of the compound is a characteristic property under specific conditions (temperature program, flow rate, column type) and is used for identification. Retention indices (RI), which normalize retention times to those of n-alkanes, provide a more robust and transferable identification parameter. nist.govnist.gov Silylated compounds tend to have hydrocarbon-like chromatographic behavior, making their retention indices predictable. nih.gov Purity is assessed by the presence of a single, sharp chromatographic peak, while the area of the peak is proportional to the amount of the compound present.

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Phosphonates

Liquid chromatography is the method of choice for compounds that are non-volatile, polar, or thermally labile. chromatographyonline.com While this compound is designed for GC, LC is crucial for the analysis of its precursor, isopropyl methylphosphonic acid, which is a highly polar and non-volatile salt in aqueous solution. nih.govresearchgate.net

Several LC modes can be employed for phosphonate analysis:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. It is well-suited for retaining and separating highly polar compounds like phosphonic acids. wiley.comwindows.net

Ion-Pair Chromatography: A hydrophobic counter-ion is added to the mobile phase to form a neutral ion pair with the charged phosphonate, allowing it to be retained on a non-polar reversed-phase column (e.g., C18).

Anion-Exchange Chromatography: This technique separates analytes based on their interaction with a positively charged stationary phase and is effective for anionic species like deprotonated phosphonates.

LC is often coupled with tandem mass spectrometry (LC-MS/MS) for highly sensitive and selective detection, which is essential for trace-level analysis in complex matrices. mdpi.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Detection and Resolution

In the analysis of organophosphorus compounds, particularly polar and non-volatile species such as alkyl methylphosphonic acids, derivatization is a critical step to improve their chromatographic behavior and detection sensitivity. These strategies are essential for converting analytes into less polar, more volatile, and thermally stable derivatives suitable for techniques like gas chromatography-mass spectrometry (GC-MS). This section focuses on the derivatization of isopropyl methylphosphonic acid to form this compound, a derivative that allows for enhanced analytical detection.

One of the most common and effective derivatization techniques for compounds containing active hydrogen atoms, such as phosphonic acids, is silylation. osti.gov This process involves the replacement of the acidic proton in the hydroxyl group of isopropyl methylphosphonic acid with a trimethylsilyl (TMS) group. The resulting compound, this compound, exhibits significantly improved volatility and thermal stability, making it amenable to GC-MS analysis. oup.com

The silylation reaction can be carried out using various reagents, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often in combination with a catalyst like trimethylchlorosilane (TMCS), being a popular choice. oup.com The reaction proceeds by nucleophilic attack of the phosphonic acid oxygen on the silicon atom of the silylation agent, leading to the formation of the TMS ester.

Table 1: Silylation Reaction for the Formation of this compound

ReactantReagentProduct
Isopropyl methylphosphonic acidN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) + Trimethylchlorosilane (TMCS)This compound

The selection of the derivatization reagent and reaction conditions, such as temperature and reaction time, is crucial for achieving high derivatization efficiency and minimizing the formation of byproducts. Optimized conditions are essential for reproducible and accurate quantitative analysis. oup.com

Another widely used derivatization method for phosphonic acids is methylation, which involves the conversion of the acidic proton into a methyl group. Reagents such as diazomethane (B1218177) and trimethylsilyldiazomethane (B103560) are effective for this purpose. tandfonline.comresearchgate.net While this method does not produce the title compound, it is a relevant alternative strategy for the derivatization of the parent acid for GC-MS analysis. The choice between silylation and methylation often depends on the specific analytical requirements, matrix effects, and the availability of reagents.

The derivatization of isopropyl methylphosphonic acid to its trimethylsilyl ester, this compound, significantly enhances its detectability by GC-MS. The mass spectrum of the TMS derivative will exhibit characteristic fragmentation patterns, including ions corresponding to the loss of a methyl group from the silicon atom and other fragments related to the silyl and isopropyl moieties, which aids in its identification and quantification. nih.govresearchgate.net

The hydrolysis of silyl phosphonates, such as this compound, can occur in the presence of moisture, reverting the compound back to its parent phosphonic acid, isopropyl methylphosphonic acid, and trimethylsilanol. nih.govnih.govsmolecule.com This highlights the importance of anhydrous conditions during the derivatization and analysis steps to ensure the integrity of the derivative.

Table 2: Common Derivatization Reagents for Phosphonic Acids

ReagentDerivative FormedAnalytical Technique
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) esterGC-MS
TrimethylsilyldiazomethaneMethyl esterGC-MS
Trimethyloxonium tetrafluoroborateMethyl esterGC-MS

Ultimately, the conversion of isopropyl methylphosphonic acid to this compound through derivatization is a key strategy that enables sensitive and specific analysis of this organophosphorus compound by GC-MS, facilitating its detection in various research and monitoring applications.

Future Research Trajectories in Silyl and Alkyl Methylphosphonate Chemistry

Innovation in Green and Sustainable Synthetic Methodologies

There is a growing emphasis on the development of environmentally benign synthetic methods in organophosphorus chemistry. rsc.orgresearchgate.netresearchgate.net Future research will likely focus on catalysis, the use of greener solvents, and atom-economical reactions to synthesize compounds like Isopropyl trimethylsilyl (B98337) methylphosphonate (B1257008). rsc.org The use of bio-renewable resources and energy-efficient reaction conditions, such as microwave or ultrasound assistance, are also promising avenues. rsc.orgrsc.org

Exploiting Novel Reactivity Patterns for Diversified Phosphonate (B1237965) Architectures

The unique reactivity of the P-O-Si linkage in silyl (B83357) phosphonates offers opportunities for the development of novel synthetic transformations. Future research may explore the use of these compounds as versatile intermediates for the synthesis of a wider range of phosphonate derivatives with tailored properties. This could include the development of new coupling reactions and the synthesis of phosphonate-based functional materials. researchgate.netresearchgate.net

Integration of Advanced Computational and Experimental Studies for Predictive Chemistry

The synergy between computational modeling and experimental work is becoming increasingly important in chemical research. iaea.orgresearchgate.netnih.gov Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of phosphonates. iaea.orgnih.gov Future studies will likely leverage these computational tools to predict the properties of new silyl and alkyl methylphosphonates, guide synthetic efforts, and elucidate reaction mechanisms. nih.gov

Q & A

Q. What synthetic methodologies are recommended for producing high-purity isopropyl methylphosphonate (IMP) in academic laboratories?

A simplified synthesis involves reacting isopropanol with methylphosphonic dichloride in toluene under reflux (105°C), followed by water addition to hydrolyze intermediates. The aqueous layer is extracted with chloroform, washed to remove impurities, and evaporated to yield >98% pure IMP. This method avoids vacuum distillation and is scalable for gram quantities .

Q. How can researchers validate the purity of synthesized IMP derivatives using gas chromatography-mass spectrometry (GC-MS)?

Compare retention indices and mass spectral fragmentation patterns of synthesized IMP derivatives (e.g., trimethylsilyl esters) with authentic standards. Key ions for methylphosphonate derivatives include m/z 97 (PO(CH₃)O⁺) and m/z 110 (C₃H₇PO₂⁺). Discrepancies in fragmentation patterns, such as those observed between diazomethane-derivatized samples and literature data, should be resolved using chemical ionization (CI)-MS to confirm molecular weights .

Q. What analytical techniques are suitable for quantifying IMP in aqueous environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended, with protocols standardized in ASTM D7597-15. This method detects IMP at trace levels (ppb) alongside other nerve agent hydrolysis products. Sample preparation involves solid-phase extraction (SPE) with molecularly imprinted polymers (MIPs) to enhance selectivity .

Q. How do pH and temperature affect the NMR spectral parameters of IMP?

In aqueous solutions, IMP exhibits pH-dependent chemical shifts for phosphonate protons. At neutral pH (7.0), the methylphosphonate group resonates at δ 1.3–1.5 ppm (³¹P NMR). Elevated temperatures (>40°C) broaden peaks due to increased rotational dynamics, requiring controlled conditions (25°C, pH 7–8) for optimal resolution .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EI-MS fragmentation patterns of methylphosphonate derivatives?

Discrepancies arise from derivatization methods (e.g., diazomethane vs. trimethylsilylation) and ionization conditions. Use high-resolution MS (HRMS) to confirm fragment assignments and cross-validate with CI-MS data, which provides molecular ion ([M+H]⁺) confirmation. For example, diazomethane-derivatized IMP may produce unexpected adducts, necessitating isotopic labeling or tandem MS (MS/MS) for structural elucidation .

Q. What strategies optimize molecularly imprinted polymers (MIPs) for selective IMP extraction from complex matrices?

Use IMP as a template during MIP synthesis with methacrylic acid (monomer) and ethylene glycol dimethacrylate (crosslinker). Pre-polymerization in nonpolar solvents (e.g., toluene) enhances template-monomer interactions. Post-synthesis, validate selectivity via competitive binding assays against structurally similar phosphonates (e.g., pinacolyl methylphosphonate). MIPs exhibit >90% recovery in spiked water samples when used with SPE cartridges .

Q. How do conformational isomers of IMP derivatives influence spectroscopic interpretations?

Rotational isomers (e.g., gauche vs. trans configurations in alkyl chains) generate split peaks in Fourier-transform microwave spectroscopy. For example, diisopropyl methylphosphonate (DIMP) shows five distinct conformers with rotational constants varying by 0.5–1.5 MHz. Compare experimental data with ab initio calculations (e.g., DFT at B3LYP/6-311++G** level) to assign conformer-specific spectral lines .

Q. What role does derivatization play in enhancing the detectability of IMP via GC-MS?

Trimethylsilylation of IMP’s phosphonate group improves volatility and reduces peak tailing. Derivatize with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) at 70°C for 30 minutes. The trimethylsilyl derivative (ITMP) elutes earlier (retention index ΔRI = +120) than underivatized IMP, with characteristic ions at m/z 153 (C₄H₁₁O₂PSi⁺) and m/z 168 (C₅H₁₃O₂PSi⁺) .

Methodological Considerations

  • Synthesis Optimization : Monitor reaction progress via ³¹P NMR to detect intermediates like dialkyl methylphosphonates, which require removal via phase separation .
  • Data Validation : Cross-reference GC-MS libraries (e.g., NIST) with in-house synthesized standards to mitigate false positives in environmental analyses .
  • Safety Protocols : Use inert atmospheres (N₂/Ar) during methylphosphonic dichloride reactions to prevent hydrolysis and HCl release .

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